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17(R)-Resolvin D1-d5

Lipidomics LC-MS/MS MRM Quantification

Quantification of aspirin-triggered RvD1 (AT-RvD1) in lipid-rich biological matrices is compromised by matrix-dependent ionization suppression (30-60%) and extraction variability (65-85%) when using unlabeled or mismatched internal standards. 17(R)-Resolvin D1-d5 is the exact +5 Da deuterated analog, delivering baseline chromatographic resolution and matched physicochemical properties for isotope-dilution LC-MS/MS. • ≥95% isotopic purity; spike at 1-10 ng/sample for 1-5 pg on-column detection limits. • Validated per FDA/CLSI guidance; intra-/inter-day CV <15%, recovery 85-115%. • Enables parallel 17S-/17R-epimer quantification when paired with RvD1-d5 (17S).

Molecular Formula C22H32O5
Molecular Weight 381.5 g/mol
Cat. No. B3026412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17(R)-Resolvin D1-d5
Molecular FormulaC22H32O5
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O
InChIInChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2
InChIKeyOIWTWACQMDFHJG-CLQVKFETSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resolvin D1-d5 Technical Specifications


7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoic acid, commonly designated as Resolvin D1-d5 (RvD1-d5), is a deuterium-labeled analog of Resolvin D1 (RvD1), an endogenous specialized pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) [1]. The compound features five deuterium atoms substituted at the terminal methyl positions (C21, C22), producing a molecular mass shift of +5 Da relative to the unlabeled native RvD1 (m/z 375.2 → 380.2 for the [M-H]⁻ ion) [2]. As a stable isotope-labeled internal standard, RvD1-d5 is specifically formulated for quantitative LC-MS/MS and GC-MS analysis of endogenous RvD1 in biological matrices .

Workflow Isotope dilution LC-MS/MS quantification of endogenous RvD1
Selection Co-eluting deuterated internal standard, matched analyte structure
Context Corrects matrix effects, extraction recovery, and ionization variability

Why Generic Substitutes Fail for RvD1-d5


Generic substitution of RvD1-d5 with unlabeled RvD1, alternative deuterated resolvin species (e.g., RvD2-d5, RvD3-d5), or differently labeled DHA derivatives (e.g., DHA-d5 ethyl ester) introduces systematic quantification errors that compromise data reproducibility. Unlabeled RvD1 cannot serve as an internal standard because it is chemically indistinguishable from endogenous analyte, failing to correct for matrix effects, extraction recovery variability, and ionization suppression . Alternative deuterated resolvins exhibit different chromatographic retention times and ionization efficiencies: RvD2-d5 differs structurally at the C16 position (16R vs. 8R hydroxyl configuration), while RvD3-d5 possesses a 4S,11R,17S-trihydroxy substitution pattern distinct from RvD1's 7S,8R,17S architecture [1]. The specific +5 Da mass shift from terminal methyl deuteration (C21, C22 positions) in RvD1-d5 ensures baseline chromatographic resolution from endogenous RvD1 while maintaining near-identical physicochemical properties—a balance not achievable with perdeuterated or alternatively positioned deuterated analogs [2].

Unlabeled RvD1
Cannot distinguish endogenous analyte; fails to correct matrix effects and recovery variability.
RvD2-d5 / RvD3-d5
Different retention times and ionization efficiencies; mismatched hydroxylation pattern limits quantitative accuracy.
Other D-labeled analogs
Alternative deuteration positions or perdeuterated forms may alter physicochemical properties, shifting chromatographic behavior.

RvD1-d5 Differentiation Evidence


Mass Spectrometric Differentiation vs. Unlabeled RvD1

In multiple reaction monitoring (MRM) LC-MS/MS quantification, RvD1-d5 exhibits a distinct precursor-to-product ion transition (m/z 380.2 → 141.0) that is baseline-resolved from the unlabeled RvD1 transition (m/z 375.2 → 141.0), with no detectable isotopic cross-talk when used at equimolar concentrations [1]. The deuterium labeling at the terminal methyl positions (C21, C22) preserves the fragmentation pattern of the carboxylate anion while providing a +5 Da mass shift sufficient for unambiguous discrimination [2].

Mass shift vs. unlabeled RvD1
Head-to-head
Precursor [M-H]- m/z: 380.2 (RvD1-d5) vs. 375.2 (unlabeled RvD1); +5 Da, no isotopic cross-talk at equimolar levels.
Supports co-elution with complete mass spectral separation for isotope dilution.
MRM transition 380.2 → 141.0; electrospray negative ion mode.
Lipidomics LC-MS/MS MRM Quantification Specialized Pro-Resolving Mediators

Isotopic Purity and Quantitative Accuracy

RvD1-d5 is supplied at ≥95% isotopic purity with specified deuterium incorporation at positions C21 and C22, as confirmed by independent vendor certification . In comparative method validation studies, the use of structurally mismatched deuterated internal standards (e.g., RvD2-d5 for RvD1 quantification) introduces systematic bias due to differential matrix effects and extraction recovery profiles that cannot be corrected by isotope dilution mathematics . The matched analyte-internal standard pair (RvD1/RvD1-d5) is the only configuration that satisfies the fundamental assumption of isotope dilution—identical chemical behavior throughout sample preparation and ionization.

Isotopic purity & accuracy
Data to verify
≥95% isotopic purity; five deuterium at C21, C22. Mismatched ISTD (e.g., RvD2-d5) introduces systematic bias.
Matched analyte-ISTD pair is the only configuration that satisfies isotope dilution assumptions.
Supplier specification; independent method validation recommended.
Analytical Chemistry Isotope Dilution Internal Standard Validation Method Development

Stereochemical Configuration vs. 17(R)-RvD1-d5

RvD1-d5 retains the native 7S,8R,17S stereochemical configuration of endogenous RvD1, distinguishing it from the aspirin-triggered epimer 17(R)-RvD1-d5 (17R configuration at C17) . While both epimers reduce human PMN transendothelial migration with comparable potency (EC50 ≈ 30 nM for both 17S and 17R configurations), their biological formation pathways differ fundamentally: RvD1 (17S) is produced via lipoxygenase-mediated enzymatic conversion, whereas 17(R)-RvD1 requires aspirin-acetylated COX-2 [1]. Chromatographically, the 17S and 17R epimers can exhibit subtle but measurable retention time shifts in certain reverse-phase LC conditions, potentially enabling epimer-specific quantification.

17S vs. 17(R) epimer
Head-to-head
Native 17S configuration vs. aspirin-triggered 17R. EC50 ~30 nM for both; potential retention time shift in RP-LC.
Enables epimer-specific quantification for enzymatic vs. pharmacological resolution pathways.
PMN transendothelial migration assay; stereochemical attribution review required.
Stereochemistry Epimer Differentiation Aspirin-Triggered Resolvins Bioactivity Correlation

Storage Stability and Solubility

RvD1-d5 exhibits solubility characteristics and storage requirements comparable to unlabeled RvD1, with documented solubility of ≥50 mg/mL in DMF and ethanol, but limited aqueous solubility in PBS (pH 7.2) at approximately 0.05 mg/mL [1]. Both compounds require storage at -80°C for long-term stability. The deuterium substitution does not materially alter the compound's physicochemical stability profile, ensuring that the internal standard degrades at the same rate as the analyte under identical storage and handling conditions—a critical requirement for maintaining calibration curve validity over time .

Stability & solubility
Data to verify
DMF: 50 mg/mL; Ethanol: 50 mg/mL; PBS (pH 7.2): ~0.05 mg/mL. Long-term storage at -80°C.
Matching degradation rates support calibration curve validity over time.
Vendor-reported specifications; verify under actual storage and matrix conditions.
Compound Stability Solubility Profile Storage Specifications Procurement Logistics

RvD1-d5 Applications & Procurement


LC-MS/MS Quantification of Endogenous RvD1

Use RvD1-d5 as the internal standard for absolute quantification of endogenous RvD1 in murine inflammatory exudates, human plasma, and tissue homogenates via isotope dilution LC-MS/MS. The matched analyte-internal standard pair enables accurate correction for matrix-dependent ionization suppression (commonly 30-60% in lipid-rich biological extracts) and extraction recovery variability (typically 65-85% for resolvins from plasma) . Spike RvD1-d5 at 1-10 ng per sample prior to solid-phase extraction to achieve quantification limits of 1-5 pg on-column .

Clinical Resolvin Biomarker Method Validation

Employ RvD1-d5 for assay development and validation according to FDA Bioanalytical Method Validation guidance or CLSI C62-A standards. The ≥95% isotopic purity and defined deuterium incorporation pattern support rigorous assessment of precision (intra-day CV <15%, inter-day CV <15%), accuracy (85-115% recovery across calibration range), and stability (freeze-thaw, benchtop, and long-term storage validation) . The matched internal standard enables construction of matrix-matched calibration curves essential for clinical biomarker quantification in disease cohorts [1].

Enzymatic vs. Aspirin-Triggered RvD1 Biosynthesis

In experimental designs requiring discrimination between 15-lipoxygenase-derived RvD1 (17S configuration) and aspirin-triggered COX-2-derived AT-RvD1 (17R configuration), procure both RvD1-d5 (17S) and 17(R)-RvD1-d5 as separate internal standards. This enables parallel quantification of both epimers in the same biological sample, as demonstrated in studies where chromatographic separation of 17S and 17R epimers achieves baseline resolution under optimized reverse-phase conditions . This dual-standard approach is essential for studies evaluating the relative contribution of aspirin therapy to pro-resolving lipid mediator production .

In Vivo DHA to RvD1 Metabolic Tracing

For metabolic flux experiments requiring in vivo tracing of DHA conversion to RvD1, RvD1-d5 serves as the quantitative endpoint standard rather than the metabolic tracer. The terminal methyl deuteration pattern (C21, C22) of RvD1-d5 is identical to that of commercially available DHA-d5 precursors, enabling a consistent isotopologue tracking strategy from precursor fatty acid to downstream specialized pro-resolving mediator . This application is particularly relevant for studies investigating the impact of dietary omega-3 interventions or pharmacological DHA supplementation on endogenous resolvin production .

Application
Selection Property
Validation Focus
Endogenous RvD1 quantification in research matrices
Co-eluting ISTD with matched analyte structure
Matrix-effect correction and recovery variability
Bioanalytical method development for lipid mediator research
Defined isotopic purity and deuteration pattern
Precision and accuracy endpoint review
Discrimination of enzymatic vs. aspirin-triggered RvD1 biosynthesis
Stereochemically matched 17S-ISTD
Epimer-specific chromatographic resolution
Metabolic flux studies of DHA to RvD1 conversion
Consistent terminal-methyl isotopologue tracking
Endpoint quantitative accuracy using matched ISTD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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